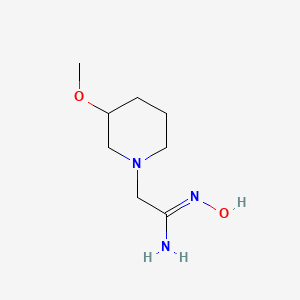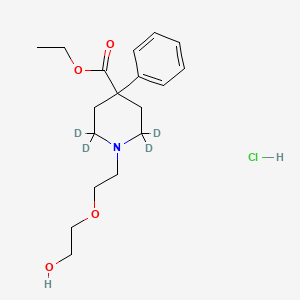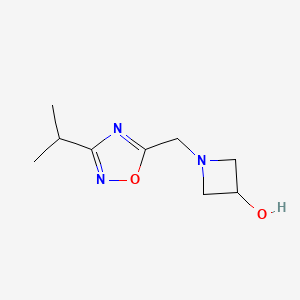![molecular formula C6H11F2NO B13437164 [(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol is a chiral compound with a unique structure characterized by the presence of amino and difluoro groups on a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol typically involves multiple steps, starting from readily available precursors. One common approach is the stereoselective synthesis, which ensures the correct configuration of the chiral centers. The reaction conditions often involve the use of protecting groups to prevent unwanted reactions at specific sites on the molecule. For example, the protection of hydroxyl groups followed by selective deprotection is a common strategy .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a critical factor, ensuring that the compound can be produced in large quantities without compromising purity or quality.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino and difluoro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can introduce new functional groups at the amino or difluoro positions.
Scientific Research Applications
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of [(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol: shares similarities with other chiral cyclopentyl derivatives, such as [(1R,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentyl]methanol.
This compound: can be compared to other difluorocyclopentyl compounds, highlighting the impact of the amino group on its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and difluoro groups
Properties
Molecular Formula |
C6H11F2NO |
|---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol |
InChI |
InChI=1S/C6H11F2NO/c7-5-3(2-10)1-4(9)6(5)8/h3-6,10H,1-2,9H2/t3-,4-,5-,6+/m1/s1 |
InChI Key |
CHOAPONHNMJPHG-KAZBKCHUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N)F)F)CO |
Canonical SMILES |
C1C(C(C(C1N)F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)

![5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide](/img/structure/B13437096.png)
![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate](/img/structure/B13437100.png)
![3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13437113.png)
![[4-[2-[3-Methoxy-4-(4-methylimidazol-1-yl)anilino]-6-methylpyrimidin-4-yl]oxyphenyl]-(4-prop-2-ynoxyphenyl)methanone](/img/structure/B13437115.png)

![(3E,5E)-6-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hepta-3,5-dien-2-one](/img/structure/B13437119.png)
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol](/img/structure/B13437121.png)





